N-(Piperidin-4-yl)-4-(trifluoromethyl)pyridin-2-amine trihydrochloride
Description
Properties
IUPAC Name |
N-piperidin-4-yl-4-(trifluoromethyl)pyridin-2-amine;trihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F3N3.3ClH/c12-11(13,14)8-1-6-16-10(7-8)17-9-2-4-15-5-3-9;;;/h1,6-7,9,15H,2-5H2,(H,16,17);3*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSPJWHOWJRGNBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1NC2=NC=CC(=C2)C(F)(F)F.Cl.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17Cl3F3N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Piperidin-4-yl)-4-(trifluoromethyl)pyridin-2-amine trihydrochloride typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a variety of methods, including the reduction of pyridine derivatives or the cyclization of appropriate precursors.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is usually introduced via nucleophilic substitution reactions using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Coupling with Pyridine: The final step involves coupling the piperidine and trifluoromethyl groups with a pyridine ring, often through a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and automated synthesis platforms to streamline the process.
Chemical Reactions Analysis
Types of Reactions
N-(Piperidin-4-yl)-4-(trifluoromethyl)pyridin-2-amine trihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce reduced amine derivatives.
Scientific Research Applications
N-(Piperidin-4-yl)-4-(trifluoromethyl)pyridin-2-amine trihydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(Piperidin-4-yl)-4-(trifluoromethyl)pyridin-2-amine trihydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. Detailed studies on its mechanism of action are essential to understand its potential therapeutic applications.
Comparison with Similar Compounds
Comparison with Structural Analogs
Positional Isomers of Trifluoromethylpyridin-2-amine Derivatives
Key differences arise from the position of the trifluoromethyl group on the pyridine ring:
Implications :
Substituent Variations on Piperidine and Pyridine Moieties
Trifluoromethyl vs. Methoxy Groups
Implications :
- Methoxy groups (electron-donating) vs. trifluoromethyl (electron-withdrawing) significantly alter electronic properties. The latter often improves resistance to oxidative metabolism in drug candidates .
Piperidine Linker Modifications
Implications :
Core Structure Variations: Pyridine vs. Benzamide/Urea Derivatives
–3 describe piperidin-4-yl benzamide and urea derivatives (e.g., compounds 7a–7g, 8a–8c). For example:
- N-(1-(4-(3-Ethylureido)benzyl)piperidin-4-yl)-3-(trifluoromethyl)benzamide (7a) : Incorporates a benzamide core instead of pyridin-2-amine, with urea side chains .
- N-(1-(4-(3-Ethylthioureido)benzyl)piperidin-4-yl)-3-fluoro-4-(trifluoromethyl)benzamide (8b) : Thiourea substitution enhances hydrogen-bonding capacity .
Implications :
- Benzamide/urea cores are bulkier and may target different enzymes (e.g., kinases) compared to pyridin-2-amine derivatives.
- Thiourea groups (e.g., 8b) improve binding affinity but may introduce synthetic complexity .
Biological Activity
N-(Piperidin-4-yl)-4-(trifluoromethyl)pyridin-2-amine trihydrochloride is a chemical compound that has garnered attention for its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the molecular formula and is characterized by the presence of a piperidine ring and a trifluoromethyl group attached to a pyridine moiety. Its structure is significant for its interaction with biological targets.
The mechanism of action primarily involves the interaction of N-(Piperidin-4-yl)-4-(trifluoromethyl)pyridin-2-amine with specific receptors and enzymes in cellular pathways. These interactions can lead to alterations in cellular processes, including:
- Receptor Binding : The compound may bind to various receptors, influencing signaling pathways.
- Enzyme Inhibition : It can act as an inhibitor of certain enzymes, thereby modulating metabolic processes.
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological effects, including:
- Antinociceptive Activity : Studies have shown that it can reduce pain responses in animal models.
- Anti-inflammatory Properties : The compound has been evaluated for its ability to mitigate inflammatory responses.
- Cytotoxic Effects : In vitro studies suggest potential cytotoxicity against certain cancer cell lines.
Case Studies and Research Findings
Several studies have contributed to our understanding of the biological activity of this compound:
- Study on Pain Modulation : A study demonstrated that administration of the compound significantly reduced pain perception in rodent models, suggesting its potential use in pain management therapies .
- Anti-inflammatory Research : Another investigation revealed that this compound effectively inhibited the production of pro-inflammatory cytokines in vitro, indicating its potential as an anti-inflammatory agent .
Data Table: Summary of Biological Activities
| Biological Activity | Evidence Level | Reference |
|---|---|---|
| Antinociceptive | Moderate | |
| Anti-inflammatory | High | |
| Cytotoxicity | Moderate |
Comparative Analysis with Similar Compounds
When compared to other piperidine and pyridine derivatives, this compound stands out due to its unique trifluoromethyl group, which enhances its lipophilicity and receptor binding affinity. This structural feature is believed to contribute to its potent biological activities.
Similar Compounds Overview
| Compound Name | Biological Activity |
|---|---|
| Piperine | Anti-inflammatory |
| Evodiamine | Antinociceptive |
| 4-(3-trifluoromethyl)pyridine derivatives | Various receptor interactions |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for N-(Piperidin-4-yl)-4-(trifluoromethyl)pyridin-2-amine trihydrochloride, and how can purity be optimized?
- Methodology : Synthesis typically involves coupling a trifluoromethylpyridine precursor with a piperidine derivative under Buchwald-Hartwig amination or nucleophilic substitution conditions. Post-synthetic acidification (e.g., HCl) yields the trihydrochloride salt. Purification via recrystallization or reverse-phase HPLC ensures >95% purity. Analytical validation using / NMR, high-resolution mass spectrometry (HRMS), and elemental analysis is critical for structural confirmation .
Q. How can researchers verify the structural integrity of this compound?
- Methodology : Combine spectroscopic techniques:
- NMR to confirm proton environments (e.g., aromatic protons at δ 7.5–8.5 ppm, piperidine protons at δ 1.5–3.0 ppm).
- FT-IR for functional groups (C-F stretch ~1100 cm, N-H bend ~1600 cm).
- X-ray crystallography for absolute configuration, if single crystals are obtainable .
Advanced Research Questions
Q. How can contradictions in reported biological activity (e.g., receptor binding vs. functional assays) be resolved?
- Methodology :
- Perform orthogonal assays : Compare radioligand binding (e.g., -labeled assays) with functional readouts (e.g., cAMP accumulation or calcium flux).
- Use structural analogs (e.g., replacing trifluoromethyl with chloro or methoxy groups) to isolate pharmacophore contributions .
- Computational docking studies (e.g., AutoDock Vina) can predict binding poses and explain discrepancies between in vitro and cellular data .
Q. What strategies improve metabolic stability for in vivo studies?
- Methodology :
- Liver microsome assays : Identify metabolic hotspots (e.g., piperidine N-demethylation) using LC-MS/MS.
- Structural modifications : Introduce steric hindrance (e.g., methyl groups adjacent to labile sites) or replace metabolically vulnerable moieties (e.g., substituting trifluoromethyl with trifluoromethoxy) .
Q. How can computational modeling guide the design of derivatives with enhanced CNS penetration?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
